
8-Methoxyquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound is characterized by a methoxy group at the 8th position and an aldehyde group at the 6th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoline-6-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 8-methoxyquinoline using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
8-Methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 8-Methoxyquinoline-6-carboxylic acid.
Reduction: 8-Methoxyquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
8-Methoxyquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Methoxyquinoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline-6-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxyquinoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
8-Methoxyquinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
Uniqueness
8-Methoxyquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methoxy and aldehyde groups on the quinoline ring enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
8-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-10-6-8(7-13)5-9-3-2-4-12-11(9)10/h2-7H,1H3 |
InChIキー |
DFMSZVNDPQLGOL-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C=O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


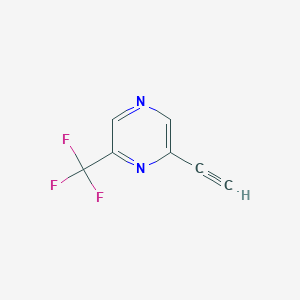
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
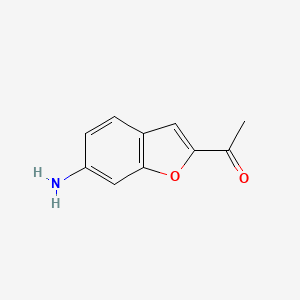

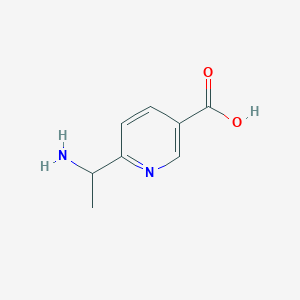
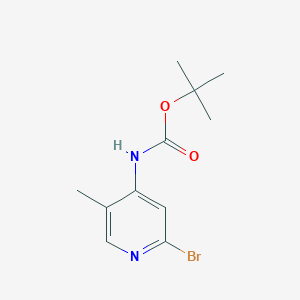
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
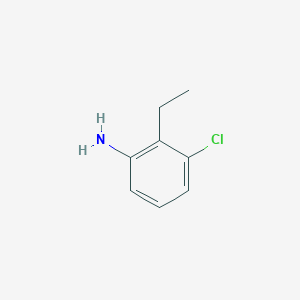
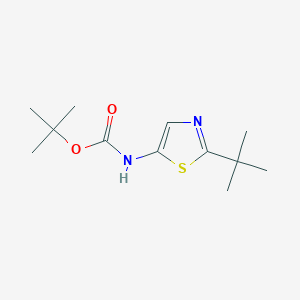
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
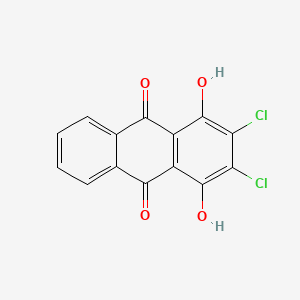
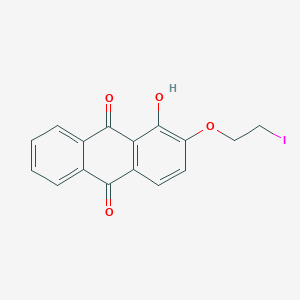
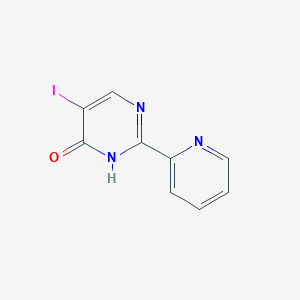
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
